2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group and a pyridazinylphenyl group connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 2-chloro-6-fluorophenyl group.
Synthesis of the pyridazinylphenyl intermediate: This step involves the preparation of the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group, which is then attached to a phenyl ring.
Coupling reaction: The final step involves coupling the two intermediates via an acetamide linkage. This is typically achieved through an amide bond formation reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: This includes temperature control, solvent selection, and reaction time optimization to maximize yield and purity.
Scale-up processes: Utilizing larger reactors and continuous flow systems to produce the compound in bulk quantities.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation products: Hydroxylated derivatives, oxides.
Reduction products: Amines, reduced acetamide derivatives.
Substitution products: Compounds with substituted chloro and fluoro groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, and other proteins involved in cellular processes.
Pathways involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide: shares structural similarities with other acetamide derivatives and pyridazinyl compounds.
Examples: this compound, this compound.
Uniqueness
Structural uniqueness: The combination of chloro-fluorophenyl and pyridazinylphenyl groups linked via an acetamide bond is unique to this compound.
Functional uniqueness: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The structure of the compound can be dissected into two main moieties:
- Chloro-Fluorophenyl Group : This part is known for enhancing lipophilicity and bioavailability.
- Dihydropyridazinyl Phenyl Group : This moiety is often associated with various biological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering the cellular environment to favor apoptosis in cancer cells.
- Receptor Modulation : It may modulate receptor activity, particularly those involved in neurotransmission and inflammation.
Biological Activity Data
Activity Type | Target/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | A431 (human epidermoid carcinoma) | < 10 | |
Antimicrobial | Various Gram-positive bacteria | 5 - 20 | |
Anti-inflammatory | RAW 264.7 macrophages | 15 |
Anticancer Activity
In a study evaluating the anticancer properties of the compound against A431 cells, it demonstrated significant cytotoxicity with an IC50 value less than 10 µM. This suggests a potent effect on inhibiting cell proliferation and inducing apoptosis. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell survival pathways .
Antimicrobial Properties
The antimicrobial efficacy was assessed against various Gram-positive bacteria, revealing an IC50 range between 5 to 20 µM. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Effects
In vitro studies using RAW 264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines at a concentration of 15 µM. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-24-19(26)10-9-17(23-24)12-5-2-3-8-16(12)22-18(25)11-13-14(20)6-4-7-15(13)21/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYVKFYMVIEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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